O-acetylhomoserine (OAH) is an important intermediate in the biosynthesis of L-methionine in various microorganisms, including bacteria and fungi [, , , ]. It is classified as an O-substituted L-homoserine, a derivative of the amino acid L-homoserine []. In the methionine biosynthetic pathway, OAH acts as the direct precursor to L-homocysteine, which is subsequently converted to methionine [, ]. OAH is also relevant in the broader context of sulfur metabolism in these organisms [].
O-acetyl-L-homoserine can be synthesized through several methods, primarily focusing on the acetylation of L-homoserine. The most common synthesis methods include:
O-acetyl-L-homoserine has a molecular formula of CHNO and a molecular weight of approximately 145.13 g/mol. The structure features an acetyl group attached to the hydroxyl group of L-homoserine, which enhances its solubility and reactivity.
O-acetyl-L-homoserine participates in various biochemical reactions, particularly in amino acid metabolism. Key reactions include:
O-acetyl-L-homoserine functions primarily as a precursor in the biosynthesis pathways of sulfur-containing amino acids like cysteine and methionine. Its mechanism involves:
Research indicates that O-acetyl-L-homoserine's role in these pathways is critical for cellular metabolism, particularly under conditions where sulfur availability is limited.
Studies have shown that O-acetyl-L-homoserine's stability can be affected by light exposure and moisture, necessitating proper storage conditions for long-term use.
O-acetyl-L-homoserine has several scientific uses:
Initial efforts to produce O-acetyl-L-homoserine (OAH) in Corynebacterium glutamicum focused on introducing heterologous homoserine acetyltransferase (MetX) into an L-homoserine-overproducing strain (Cg-Hser). This strain, derived from C. glutamicum ATCC 13032, contained multiple genomic modifications including deletion of regulatory genes (mcbR, metD) and pathway competitors (thrB, pck, metB, metY), along with upregulation of key biosynthetic genes (lysCᴛ³¹¹ᴵ, asd, homⱽ⁵⁹ᴬ, pycᴾ⁴⁵⁸ˢ) via strong promoters [1] [5]. When metX genes from Leptospira meyeri and native C. glutamicum were expressed plasmid-borne, only the L. meyeri variant enabled detectable OAH accumulation (0.98 g/L), demonstrating the critical importance of enzyme source selection [1]. This represented the first reported de novo OAH production in C. glutamicum, establishing a foundational chassis for further optimization.
Table 1: Impact of Heterologous MetX Expression on OAH Production in C. glutamicum
Host Strain | MetX Source | Expression System | OAH Titer (g/L) | Increase vs Control |
---|---|---|---|---|
Cg-Hser | None (Control) | - | Undetectable | - |
Cg-Hser-1 | Leptospira meyeri | Plasmid pEC-XK99E | 0.98 | Baseline |
Cg-Hser-2 | C. glutamicum ATCC 13032 | Plasmid pEC-XK99E | Undetectable | - |
Cg-1 | L. meyeri | Genomic integration at NCgl2688 | 1.20 | 22.4% |
Acetyl-CoA limitation was identified as a major bottleneck in OAH biosynthesis. Systematic evaluation of six acetyl-CoA synthetase (ACS) variants from various microorganisms (Salmonella enterica, Escherichia coli K12, Pseudomonas putida, Saccharomyces cerevisiae, Bacillus subtilis) revealed S. enterica ACS (SeAcsᴸ⁶⁴¹ᴾ) as the most efficient, increasing OAH titer to 1.8 g/L – a 53% improvement over the base strain [1] [5]. Alternative acetyl-CoA generation routes were also engineered, including:
The S. enterica ACS pathway outperformed others, minimizing carbon loss while efficiently converting supplemented acetate to acetyl-CoA. Further enhancement was achieved through acetate supplementation strategies, where fed-batch addition of 5 g/L ammonium acetate at 24h and 36h increased titers 2.3-fold to 3.2 g/L compared to unsupplemented cultures [1] [5]. Carbon efficiency analysis revealed acetate-derived acetyl-CoA provided 100% carbon conservation versus 67% conversion efficiency from glucose via pyruvate dehydrogenase.
Balanced co-expression of homoserine dehydrogenase (Hom) and MetX proved critical for minimizing intermediate accumulation and maximizing OAH flux. Three strong promoters (Psod, Ptuf, PNCgl1676) were evaluated for driving hom and metX expression in various combinations. The Ptuf-metXᴿ + Psod-hom configuration yielded optimal performance, increasing OAH production by 62.5% over single-gene expression strains [1] [3]. This coordinated enhancement of upstream precursor supply (L-homoserine via Hom) and downstream conversion (OAH via MetX) proved more effective than individual enzyme overexpression. In bioreactor cultivations with acetate supplementation, this strain achieved 17.4 g/L OAH in 96 hours – the highest titer reported in C. glutamicum at the time of publication [1] [5].
Two principal pathways for converting acetate to acetyl-CoA were evaluated for OAH production efficiency: the reversible Pta-Ack (phosphotransacetylase-acetate kinase) system and the irreversible ACS (acetyl-CoA synthetase) pathway. The ACS pathway demonstrated superior flux directionality and energy efficiency, requiring only 1 ATP per activation versus 2 ATP equivalents (including GTP) for the Pta-Ack route [1] [5]. When engineered into C. glutamicum OAH producers, the S. enterica ACS (SeAcsᴸ⁶⁴¹ᴾ) increased OAH titers by 53%, while the E. coli Pta-Ack system provided only a 28% improvement under identical cultivation conditions. Metabolic flux analysis revealed the ACS pathway maintained higher acetyl-CoA:CoA ratios (1.5:1 vs 0.8:1 for Pta-Ack), reducing inhibitory allosteric regulation on pyruvate dehydrogenase and other acetyl-CoA-consuming enzymes.
Table 2: Performance Comparison of Acetyl-CoA Biosynthetic Pathways in OAH Production
Pathway Type | Enzyme Source | ATP Cost per Acetyl-CoA | Maximum OAH Titer (g/L) | Acetyl-CoA Yield (mol/mol substrate) |
---|---|---|---|---|
ACS (Irreversible) | S. enterica | 1 ATP | 3.2 | 0.92 mol/mol acetate |
ACS (Irreversible) | P. putida | 1 ATP | 2.7 | 0.87 mol/mol acetate |
Pta-Ack (Reversible) | E. coli | ~2 ATP equivalents | 2.3 | 0.78 mol/mol acetate |
PDH Complex | E. coli mutants | None | 1.9 | 0.67 mol/mol glucose |
Carbon source strategy profoundly impacted OAH production economics and titers. Acetate supplementation demonstrated clear advantages over exclusive glucose utilization:
Comparative bioreactor studies demonstrated acetate-supplemented cultures achieved 17.4 g/L OAH versus 9.8 g/L in glucose-only media [1] [5]. Metabolic flux analysis revealed acetate contributed 68% of acetyl-CoA moieties in OAH despite providing only 25% of total carbon input. However, optimal production required precise acetate feeding strategies to maintain concentrations below inhibitory thresholds (≤15 g/L) while preventing carbon starvation [1] [8].
Comprehensive metabolic flux analysis (MFA) elucidated key bottlenecks in L-homoserine-to-OAH conversion. In vivo flux measurements using ¹³C-tracing revealed:
CRISPR-dCas9-mediated gene repression screening identified gltA (citrate synthase) as the most critical flux competitor, redirecting acetyl-CoA toward TCA cycle rather than OAH biosynthesis [3]. Implementation of a sequential promoter (PNCgl2698) for conditional gltA expression reduced TCA flux by 40% during production phase while maintaining sufficient activity for biomass formation, increasing OAH titers to 7.0 g/L in shake flasks [3].
Further MFA-guided optimizations included:
In scaled 5-L bioreactors, these strategies yielded 25.9 g/L OAH at 72 hours – representing a 48% improvement over previous reports [3]. Flux balance analysis predicted maximum theoretical yields of 0.63 mol OAH/mol glucose under optimal cofactor balancing, suggesting significant potential for further strain improvement.
Table 3: Metabolic Flux Redistribution During OAH Production Optimization
Metabolic Step | Flux in Initial Strain (mmol/gDCW/h) | Flux in Optimized Strain (mmol/gDCW/h) | Regulation Strategy |
---|---|---|---|
Homoserine biosynthesis | 8.9 ± 0.4 | 12.2 ± 0.6 | Hom overexpression via Psod |
Acetylation (MetX) | 1.7 ± 0.2 | 9.3 ± 0.5 | MetX overexpression via Ptuf |
TCA cycle (gltA) | 15.2 ± 0.8 | 8.6 ± 0.4 | Conditional gltA repression |
Glycolysis (glk) | 32.5 ± 1.2 | 41.8 ± 1.5 | Glucose transport enhancement |
NADPH regeneration | 12.4 ± 0.7 | 19.3 ± 0.9 | Transhydrogenase expression |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7